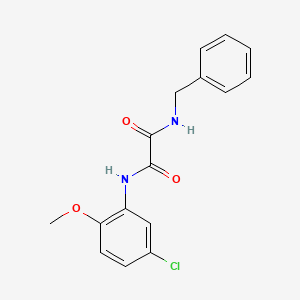
N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide
Overview
Description
N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain.
Mechanism of Action
N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. By blocking the activation of this receptor, this compound may help to reduce inflammation and pain in various disease states.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies, including reducing the production of pro-inflammatory cytokines and chemokines, inhibiting the migration of immune cells to sites of inflammation, and promoting the survival of neurons in the central nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide in laboratory experiments is its high selectivity for the CB2 receptor, which allows for more precise investigation of the role of this receptor in various disease states. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several potential future directions for research on N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide and its therapeutic applications. One area of interest is the use of this compound in combination with other drugs or therapies to enhance its efficacy. Additionally, further investigation into the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound may help to identify new targets for drug development in these areas. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with a particular focus on its potential as a treatment for inflammatory and neuropathic pain.
Scientific Research Applications
N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide has been used extensively in scientific research as a tool to investigate the role of the CB2 receptor in various physiological and pathological processes. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of disease.
properties
IUPAC Name |
N-benzyl-N'-(5-chloro-2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-7-12(17)9-13(14)19-16(21)15(20)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRMUAKQYVDUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4688994.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4688997.png)
![2-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B4689003.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4689010.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4689014.png)
![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-2-naphthylacetamide)](/img/structure/B4689022.png)

![methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate](/img/structure/B4689032.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4689036.png)
![N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4689051.png)
![methyl 6-(4-fluorophenyl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4689060.png)
![3-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4689065.png)
![2-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4689066.png)
![2-bromo-N-{[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4689078.png)